N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a structurally complex organic compound featuring multiple pharmacologically active motifs:
- 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic ether ring system known for enhancing lipophilicity and binding affinity to biological targets .
- Acetamide and thioether linkages: These groups modulate solubility and metabolic stability, influencing bioavailability .
The compound’s unique substitution pattern—specifically the fluorine atom (if present) and dihydrobenzo[b][1,4]dioxin-thiazole fusion—positions it as a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
2-[2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c23-15(21-17-19-3-6-28-17)9-27-10-16(24)22-18-20-12(8-29-18)11-1-2-13-14(7-11)26-5-4-25-13/h1-3,6-8H,4-5,9-10H2,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGMMWJTNCDFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound with potential biological activities. Its structure combines elements of thiazole and dioxin, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused with a dioxin moiety, which contributes to its unique chemical reactivity. The molecular formula is , and its IUPAC name reflects the intricate arrangement of functional groups that may influence its biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes involved in neurotransmitter regulation. For instance, studies have shown that derivatives with similar structures can inhibit cholinesterase enzymes, thereby affecting acetylcholine levels in the synaptic cleft. This inhibition can have implications for neurodegenerative diseases where cholinergic signaling is compromised.
Cytotoxicity and Anticancer Activity
A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. For example, related thiazole derivatives have demonstrated notable anticancer activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The evaluation of these compounds often employs the MTT assay to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50% .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Harmine | HCT116 | 2.40 ± 0.12 |
| Compound A | HCT116 | 3.00 ± 0.15 |
| Compound B | HepG2 | 5.00 ± 0.20 |
The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticancer activity by stabilizing the active form of the compound through π–π interactions with amino acid residues in target proteins .
Modulation of Signaling Pathways
The compound has been observed to influence various signaling pathways crucial for cell proliferation and apoptosis. Specifically, it modulates the MAPK/ERK pathway, which plays a pivotal role in regulating cell growth and differentiation. Such modulation can lead to altered gene expression profiles that favor apoptosis in malignant cells while sparing normal cells.
Impact on Gene Expression
In vitro studies indicate that treatment with this compound results in upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. This shift in gene expression is critical for enhancing the efficacy of cancer treatments .
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer properties against multiple cell lines. One derivative demonstrated an IC50 value comparable to that of harmine, suggesting potent anticancer activity . The study concluded that structural modifications significantly affect biological outcomes.
Comparison with Similar Compounds
Key Observations :
- The dihydrobenzo[b][1,4]dioxin moiety enhances binding to hydrophobic pockets in proteins, a feature absent in non-dioxin analogs like N-(6-ethoxybenzo[d]thiazol-2-yl) derivatives .
Implications for Target Compound :
- The dual thiazole-thioether structure may enhance antimicrobial or anticancer activity, as seen in related thiazole derivatives .
- The dihydrobenzo[b][1,4]dioxin moiety could improve CNS penetration compared to non-dioxin analogs, though this requires validation .
Pharmacokinetic and Physicochemical Properties
Unique Advantages :
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves multi-step reactions starting with 2,3-dihydrobenzo[b][1,4]dioxin and thiazole derivatives. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive thiol groups .
- Microwave-assisted synthesis for improved reaction efficiency and reduced side products .
- Purification via column chromatography, with intermediates monitored by Thin-Layer Chromatography (TLC) . Final characterization uses NMR spectroscopy (1H/13C) to confirm proton environments and Mass Spectrometry (MS) for molecular weight validation .
Q. How can researchers ensure structural fidelity during synthesis?
- Multi-technique validation : Combine NMR (to identify functional groups like thioacetamide and thiazole rings) with High-Resolution MS (HRMS) for precise mass confirmation .
- X-ray crystallography : For unambiguous structural determination, refine data using software like SHELXL .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while additives like triethylamine improve coupling efficiency .
- Temperature control : Maintain 60–80°C during thioacetamide formation to minimize side reactions .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are involved .
Q. How to resolve contradictions in spectroscopic data for this compound?
- Dynamic NMR experiments : Detect rotational barriers in thioacetamide groups that may cause peak splitting .
- Computational modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Analog design : Replace the dihydrobenzo[d][1,4]dioxin moiety with bioisosteres (e.g., benzofuran) to assess pharmacological relevance .
- Enzymatic assays : Test inhibitory activity against kinases or proteases, leveraging the thiazole ring’s affinity for ATP-binding pockets .
Q. What mechanistic insights exist for key reactions in the synthesis pathway?
- Thioacetamide formation : The reaction proceeds via nucleophilic substitution, where a thiolate ion attacks a chloroacetamide intermediate. Monitor intermediates using LC-MS to identify competing pathways .
- Cyclization steps : Cyclocondensation of thiosemicarbazides may involve hemithioaminal intermediates, as observed in related thiadiazole syntheses .
Data Analysis and Validation
Q. How to address discrepancies in crystallographic data?
- Twinned crystals : Use the TwinRotMat algorithm in SHELXL to refine twinned structures .
- Disorder modeling : For flexible thioether chains, apply isotropic displacement parameters and restraints to overlapping atoms .
Q. What computational tools predict biological activity?
- Molecular docking : Use AutoDock Vina to simulate interactions with cancer targets like EGFR or PARP, guided by the compound’s thiazole and acetamide motifs .
- QSAR models : Train models on datasets of thioacetamide derivatives to correlate logP values with cytotoxicity .
Conflict Mitigation in Experimental Design
Q. How to reconcile conflicting bioactivity reports across studies?
- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and normalize data to reference compounds like doxorubicin .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers and assess publication bias .
Q. What methods validate compound stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions, critical for pharmacokinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
